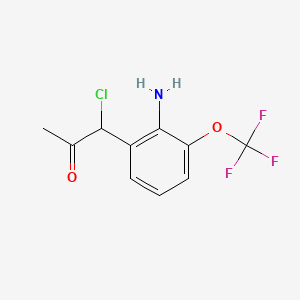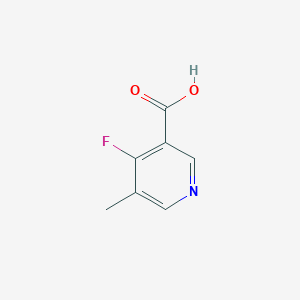
4-Fluoro-5-methylnicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-5-methylnicotinic acid is a derivative of nicotinic acid, characterized by the presence of a fluorine atom at the fourth position and a methyl group at the fifth position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-methylnicotinic acid typically involves the introduction of the fluorine atom and the methyl group onto the nicotinic acid framework. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom. The methyl group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors such as 3-methylpyridine. The process typically includes steps like nitration, reduction, and fluorination, followed by purification techniques such as recrystallization or chromatography to obtain the final product with high purity.
化学反应分析
Types of Reactions: 4-Fluoro-5-methylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of catalysts or under heating conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced derivatives.
科学研究应用
4-Fluoro-5-methylnicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties and biological activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 4-Fluoro-5-methylnicotinic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The methyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy within biological systems.
相似化合物的比较
4-Fluoronicotinic acid: Similar structure but lacks the methyl group.
5-Methylnicotinic acid: Similar structure but lacks the fluorine atom.
Nicotinic acid: The parent compound without any substitutions.
Uniqueness: 4-Fluoro-5-methylnicotinic acid is unique due to the combined presence of both the fluorine atom and the methyl group, which can significantly alter its chemical and biological properties compared to its analogs. This dual substitution can enhance its reactivity, stability, and potential biological activities, making it a valuable compound for various applications.
属性
分子式 |
C7H6FNO2 |
|---|---|
分子量 |
155.13 g/mol |
IUPAC 名称 |
4-fluoro-5-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H6FNO2/c1-4-2-9-3-5(6(4)8)7(10)11/h2-3H,1H3,(H,10,11) |
InChI 键 |
FBJVIGGWAZPALV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=CC(=C1F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


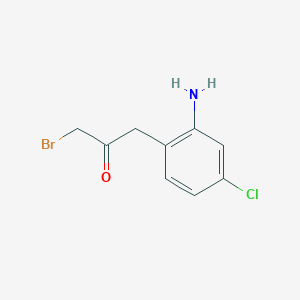
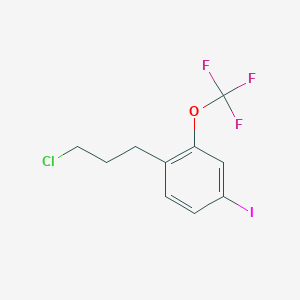
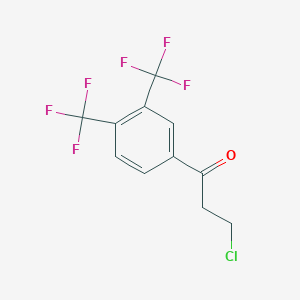
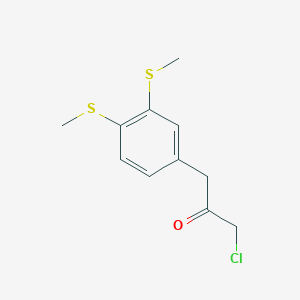
![1-[2-(Hexyloxy)ethyl]-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole](/img/structure/B14053717.png)
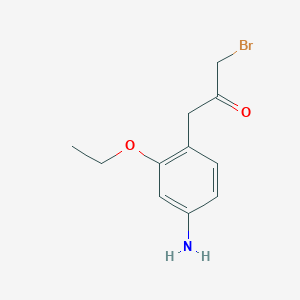


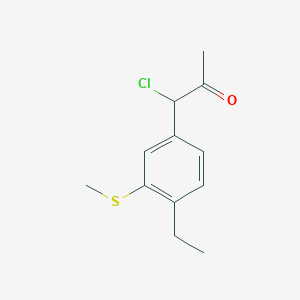
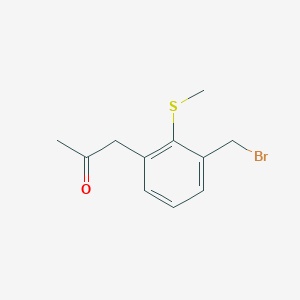
![7',8'-Dihydro-6'H-spiro[cyclobutane-1,5'-[1,3]dioxolo[4,5-G]isoquinoline]](/img/structure/B14053746.png)
![[3-(Dimethylamino)-2-(dimethylazaniumylidenemethyl)prop-2-enylidene]-dimethylazanium dichloride hydrochloride](/img/structure/B14053752.png)

